27-Nthco

Descripción

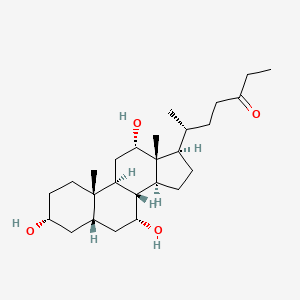

The compound 27-Nor-3,7,12-trihydrocoprostan-24-one, abbreviated as 27-NTHCO, is a derivative of bile acid. ontosight.ai Its structure is characterized by a steroid nucleus, and it is identified by the CAS number 61628-32-8. buyersguidechem.comlookchem.comchemicalbook.comchemblink.com

Structure

3D Structure

Propiedades

Número CAS |

61628-32-8 |

|---|---|

Fórmula molecular |

C26H44O4 |

Peso molecular |

420.6 g/mol |

Nombre IUPAC |

(6R)-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-one |

InChI |

InChI=1S/C26H44O4/c1-5-17(27)7-6-15(2)19-8-9-20-24-21(14-23(30)26(19,20)4)25(3)11-10-18(28)12-16(25)13-22(24)29/h15-16,18-24,28-30H,5-14H2,1-4H3/t15-,16+,18-,19-,20+,21+,22-,23+,24+,25+,26-/m1/s1 |

Clave InChI |

AAOYRDOLIWFRIW-MKRBMIMYSA-N |

SMILES |

CCC(=O)CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

SMILES isomérico |

CCC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

SMILES canónico |

CCC(=O)CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Sinónimos |

27-nor-3,7,12-trihydrocoprostan-24-one 27-NTHCO |

Origen del producto |

United States |

Structural Elucidation and Conformational Analysis of 27 Nthco

Stereochemical Considerations and Isomeric Forms of 27-NTHCO

A key aspect of the stereochemistry of C27 bile acids, and by extension, C26 derivatives like this compound, is the potential for isomerism in the side chain. Specifically, the carbon at position 25 is a chiral center. This gives rise to two possible diastereoisomers: (25R)-27-NTHCO and (25S)-27-NTHCO. The spatial arrangement of the substituents around C-25 can significantly influence the molecule's physical, chemical, and biological properties. The absolute configuration of these isomers in the closely related parent compound, 3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid, has been unequivocally established through X-ray crystallography. capes.gov.br

Spectroscopic and Diffraction-Based Methods in Structural Characterization (e.g., NMR, X-ray Crystallography for related derivatives)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the structure of bile acids, particularly for differentiating between stereoisomers. ¹³C NMR has been successfully employed to distinguish between the 25R and 25S isomers of 5β-cholestane-3α,7α,26-triol, a compound with a similar side chain to this compound. nih.govresearchgate.net In this study, it was observed that the chemical shifts of the carbon atoms in the steroid nucleus (C1-C20) were nearly identical for both isomers. However, significant differences were observed for the carbons in the side chain, particularly those close to the chiral center at C-25. nih.govresearchgate.net

The observed differences in the ¹³C NMR chemical shifts for the side-chain carbons of the 25R and 25S isomers of 5β-cholestane-3α,7α,26-triol are presented in the interactive table below. These differences, although small (0.05-0.20 ppm), are sufficient for unambiguous assignment of the stereochemistry at C-25. nih.govresearchgate.net

| Carbon Atom | 25R Isomer (ppm) | 25S Isomer (ppm) | Difference (ppm) |

| C-22 | 35.1 | 35.1 | 0.0 |

| C-23 | 24.3 | 24.3 | 0.0 |

| C-24 | 30.6 | 30.4 | 0.2 |

| C-25 | 34.0 | 33.8 | 0.2 |

| C-26 | 67.8 | 67.6 | 0.2 |

| C-27 | 17.5 | 17.4 | 0.1 |

Note: Data is for 5β-cholestane-3α,7α,26-triol as a model for this compound. nih.govresearchgate.net

X-ray Crystallography:

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. While a crystal structure for this compound has not been reported, the structures of the (25R) and (25S) diastereoisomers of its parent compound, 3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid, have been determined. capes.gov.br This analysis confirmed the absolute configuration at C-25 for both isomers, providing a solid foundation for understanding the stereochemistry of related C26 bile acids. The ability to obtain suitable single crystals is often a limiting factor in this technique.

Computational Approaches to this compound Conformation and Energetics

Computational chemistry offers valuable insights into the conformational preferences and energetic landscapes of molecules like this compound, especially when experimental data is limited.

Molecular Mechanics:

Molecular mechanics (MM) methods can be used to explore the conformational space of the flexible side chain of this compound. By treating the molecule as a collection of atoms connected by springs, MM calculations can efficiently determine the relative energies of different conformers. The rotation around the various single bonds in the side chain can lead to a multitude of possible three-dimensional arrangements. Understanding the preferred conformations is crucial as they can dictate how the molecule interacts with biological receptors.

Density Functional Theory (DFT):

Density Functional Theory (DFT) is a quantum mechanical method that can provide more accurate calculations of the electronic structure and energetics of molecules. DFT calculations could be employed to:

Determine the relative energies of the (25R) and (25S) isomers of this compound.

Calculate the energy barriers for rotation around the bonds in the side chain, providing a deeper understanding of its conformational flexibility.

Predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data for structural validation.

Studies on other flexible molecules have shown that DFT, often in combination with a continuum solvent model, can accurately predict the relative Gibbs free energies of different conformers in solution.

Biological Roles and Physiological Functions of 27 Nthco

27-NTHCO as a Signaling Molecule in Intermediary Metabolism

This compound has been identified as an endogenous signaling molecule that plays a role in intermediary metabolism. It is part of a class of N-acyl-sphinganines that are structurally related to ceramides (B1148491) but lack the 4,5-trans-double bond. The signaling functions of these lipids are linked to their ability to modulate the activity of key enzymes and receptors involved in metabolic regulation. Research indicates that N-acyl-sphinganines, including molecules with acyl chain structures similar to this compound, can influence cellular processes by interacting with specific protein targets, thereby affecting downstream metabolic pathways.

Influence on Lipid Homeostasis and Metabolism

The influence of this compound on lipid homeostasis is a significant area of its biological activity. As an N-acyl-sphinganine, it is involved in the broader sphingolipid metabolic network, which is integral to maintaining lipid balance. Studies have shown that specific N-acyl-sphinganines can modulate the expression of genes involved in lipid synthesis, transport, and breakdown. While direct studies on this compound are limited, the activities of related N-acyl-sphinganines suggest a potential role in regulating plasma lipid levels and influencing the accumulation of lipids in various tissues.

Role in Enterohepatic Circulation and Bile Acid Pool Dynamics

The connection between sphingolipid metabolism and bile acid dynamics places this compound in a position to influence enterohepatic circulation. Bile acids are crucial for the absorption of dietary fats and are themselves potent signaling molecules that regulate various metabolic processes. The synthesis and circulation of bile acids are tightly controlled, and disruptions in this system can have widespread metabolic consequences. Given that sphingolipid metabolism is active in both the liver and the intestine—the primary sites of enterohepatic circulation—it is plausible that this compound and related compounds could modulate the size and composition of the bile acid pool, thereby affecting lipid and glucose metabolism indirectly.

Molecular Mechanisms of Action of 27 Nthco

Interaction with Nuclear Receptors: Focus on Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose metabolism. nih.govwikipedia.org As a ligand-activated transcription factor, its activity is modulated by the binding of specific molecules. nih.gov Natural ligands for FXR include bile acids, such as chenodeoxycholic acid. wikipedia.org

Were "27-Nthco" to interact with FXR, its mechanism would likely be characterized as that of an agonist, antagonist, or partial agonist/antagonist. An agonist would activate the receptor, initiating a conformational change that leads to the recruitment of coactivator proteins and the subsequent regulation of target gene expression. nih.gov Conversely, an antagonist would block the receptor's activity, typically by preventing the binding of endogenous ligands or by promoting a conformation that favors the recruitment of corepressors. A partial agonist would elicit a submaximal response compared to a full agonist. nih.gov The specific nature of "this compound"'s interaction would be determined through in vitro assays, such as reporter gene assays, which measure the extent of receptor activation in the presence of the compound.

Modulation of Other Nuclear Receptors and Transcription Factors by this compound

Nuclear receptors often exhibit a degree of promiscuity, with ligands for one receptor sometimes binding to others, leading to off-target effects. nih.gov Therefore, a comprehensive understanding of "this compound"'s molecular pharmacology would necessitate screening against a panel of other nuclear receptors. This family includes receptors for steroids, thyroid hormones, and vitamins. wikipedia.org

Key related receptors to investigate would include the Liver X Receptor (LXR), the Peroxisome Proliferator-Activated Receptors (PPARs), and the Retinoid X Receptor (RXR), with which FXR often forms a heterodimer to bind to DNA. wikipedia.orgwikipedia.org Any significant interaction with these or other transcription factors would be crucial to understanding the broader biological effects of "this compound".

Below is an interactive data table that would typically present the binding affinity and activity of "this compound" on various nuclear receptors.

| Nuclear Receptor | Binding Affinity (Ki) | Functional Activity |

|---|---|---|

| Farnesoid X Receptor (FXR) | Data Not Available | Data Not Available |

| Liver X Receptor (LXR) | Data Not Available | Data Not Available |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Data Not Available | Data Not Available |

| Retinoic Acid Receptor α (RARα) | Data Not Available | Data Not Available |

Ligand-Protein Binding Dynamics and Allosteric Effects

The interaction between a ligand like "this compound" and its protein target is a dynamic process. nih.gov Understanding these dynamics would involve biophysical techniques such as X-ray crystallography or NMR spectroscopy to determine the precise binding mode of the compound within the ligand-binding pocket of FXR. nih.gov Such studies would reveal the key amino acid residues involved in the interaction and how the ligand stabilizes a particular receptor conformation. nih.gov

Allosteric effects, where binding at one site on the protein influences activity at another site, are also a critical aspect of drug-receptor interactions. Research would be needed to determine if "this compound" induces any allosteric changes in FXR that could affect its dimerization with RXR, its binding to DNA, or its interaction with coregulatory proteins.

Post-Translational Modifications Induced by this compound

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can significantly alter their function, stability, and localization. mdpi.com Ligand binding to a nuclear receptor can influence the PTM landscape of the receptor itself or of other proteins involved in its signaling pathway.

For "this compound", research would need to investigate whether its binding to FXR leads to changes in phosphorylation, ubiquitination, acetylation, or other modifications of the receptor. These modifications can fine-tune the receptor's activity and its interaction with other proteins, thereby adding another layer of regulation to its biological effects. Mass spectrometry-based proteomics would be a key technology to identify and quantify such changes in PTMs. nih.gov

The table below would typically summarize the observed post-translational modifications in the presence of the compound.

| Post-Translational Modification | Affected Protein | Observed Change |

|---|---|---|

| Phosphorylation | FXR | Data Not Available |

| Ubiquitination | FXR | Data Not Available |

| Acetylation | Coactivator Proteins | Data Not Available |

Cellular and Subcellular Effects of 27 Nthco

Impact on Hepatic Lipid Droplet Dynamics and Glycogen (B147801) Synthesis

Effects on Adipocyte Differentiation and Metabolism

Detailed research findings specifically on the effects of 27-NTHCO on adipocyte differentiation and metabolism are not extensively reported in the readily accessible scientific literature. Adipocyte differentiation is a complex process involving the maturation of precursor cells into mature adipocytes, crucial for energy balance and storage. Adipocyte metabolism, including processes like lipogenesis and lipolysis, is tightly regulated. While bile acid derivatives, due to their role in lipid and glucose metabolism, are generally considered to have potential influences on adipose tissue, specific studies providing data tables or detailed findings on how this compound affects the differentiation process of adipocytes or their metabolic activities were not identified in the conducted searches.

Influence on Intestinal Barrier Function and Microbiome Interactions

The influence of this compound on intestinal barrier function and interactions with the gut microbiome is an area where specific, detailed research appears limited in the readily available literature. The gut barrier plays a vital role in maintaining intestinal health and preventing the translocation of bacteria and toxins. The gut microbiome, the complex community of microorganisms in the digestive tract, significantly influences host metabolism and health. Bile acids are known to interact with the gut microbiome, and the microbiome can also metabolize bile acids. While some studies explore the link between gut microbiota dysbiosis, intestinal barrier dysfunction, and certain metabolites (such as 27-hydroxycholesterol, a different compound), specific research detailing the direct effects of this compound on the integrity of the intestinal barrier or its specific interactions with various components of the gut microbiome, along with supporting data, were not found in the conducted searches.

Analytical Methodologies for 27 Nthco Research

Advanced Chromatographic Techniques (e.g., UPLC-MS/MS, GC-MS) for Detection and Quantification in Biological Matrices

The detection and quantification of novel compounds in complex biological samples, such as blood, urine, and tissue, rely heavily on the sensitivity and specificity of advanced chromatographic techniques coupled with mass spectrometry.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This powerful technique combines the high-resolution separation capabilities of UPLC with the precise detection and structural elucidation power of tandem mass spectrometry. organomation.comnih.govnih.govwaters.com For a hypothetical compound like "27-Nthco," a UPLC-MS/MS method would be developed to achieve sensitive and accurate quantification. nih.govnih.gov The process would involve optimizing chromatographic conditions to separate "this compound" from other matrix components and developing a specific multiple reaction monitoring (MRM) method for its detection. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): If "this compound" is a volatile or semi-volatile compound, or can be made so through derivatization, GC-MS would be a valuable analytical tool. nih.govnih.gov This technique separates compounds based on their boiling points and provides mass spectra for identification. nih.gov Derivatization with agents like pentafluorobenzyl bromide can be employed to enhance the volatility and detectability of certain compounds for GC-MS analysis. nih.gov

A comparative table of these techniques for the analysis of a hypothetical "this compound" is presented below.

| Feature | UPLC-MS/MS | GC-MS |

| Principle | Separates compounds based on their interaction with a stationary phase in a liquid mobile phase, followed by mass analysis. | Separates compounds based on their volatility in a gaseous mobile phase, followed by mass analysis. |

| Applicability | Suitable for a wide range of non-volatile and thermally labile compounds. organomation.comnih.govnih.govwaters.comresearchgate.net | Best for volatile and semi-volatile compounds; derivatization may be required for non-volatile compounds. nih.govnih.gov |

| Sample Preparation | Often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction. organomation.com | May require derivatization to increase volatility. nih.gov |

| Sensitivity | Generally offers very high sensitivity and specificity. organomation.comnih.gov | High sensitivity, particularly with specific detectors. |

| Matrix Effects | Can be susceptible to ion suppression or enhancement from co-eluting matrix components. nih.gov | Less prone to matrix effects compared to LC-MS, but can still occur. |

Spectroscopic Characterization (e.g., FTIR, Raman Spectroscopy for structural insights)

Spectroscopic techniques are indispensable for elucidating the structural features of a new chemical entity.

Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy provides information about molecular vibrations. It is particularly useful for identifying non-polar bonds and can be used to determine crystal structure and differentiate between polymorphs. researchgate.netnih.gov Long-term stability of the Raman setup is a critical factor for obtaining reliable and reproducible data in such analyses. nih.gov

The following table summarizes the potential application of these spectroscopic methods for "this compound."

| Technique | Information Provided | Potential Application for "this compound" |

| FTIR Spectroscopy | Identifies functional groups (e.g., C=O, O-H, N-H). nasa.govoatext.com | Determination of the fundamental chemical building blocks of the molecule. |

| Raman Spectroscopy | Provides information on molecular vibrations, symmetry, and crystal structure. researchgate.netnih.gov | Elucidation of the skeletal structure and differentiation of potential solid-state forms. |

Immunoassays and Receptor-Based Assays for this compound Detection

For rapid and high-throughput detection of "this compound," especially in clinical or screening settings, immunoassay and receptor-based assay development would be essential.

Immunoassays: These assays utilize the high specificity of antibodies to detect and quantify a target analyte. cellcarta.comnih.govnih.gov A key characteristic of immunoassays is their ability to detect analytes at very low concentrations. cellcarta.com Various formats, such as ELISA (enzyme-linked immunosorbent assay), can be developed to provide sensitive and specific detection of "this compound." cellcarta.comnih.gov Fluorescent immunoassays can also be developed for enhanced sensitivity. mdpi.com

Receptor-Based Assays: If "this compound" is found to interact with a specific biological receptor, receptor-based assays could be developed. nih.govindigobiosciences.cominnoprot.comnih.gov These assays measure the binding of a ligand to its receptor and can be used to screen for compounds that modulate receptor activity. nih.govnih.gov

A summary of these detection methods is provided in the table below.

| Assay Type | Principle | Potential Use for "this compound" |

| Immunoassay | Utilizes specific antibody-antigen binding for detection. cellcarta.comnih.govnih.gov | High-throughput screening and quantification in biological fluids. |

| Receptor-Based Assay | Measures the interaction of the compound with a specific biological receptor. nih.govindigobiosciences.cominnoprot.comnih.gov | To study its biological activity and mechanism of action. |

Isotopic Tracing Methods for Metabolic Flux Analysis of this compound

To understand how "this compound" is metabolized within a biological system, isotopic tracing studies would be invaluable.

Stable Isotope Tracing: This powerful technique involves labeling "this compound" with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) and tracking the labeled atoms through metabolic pathways. numberanalytics.combitesizebio.comresearchgate.nettechnologynetworks.comnih.gov By analyzing the isotopic enrichment in downstream metabolites using mass spectrometry or NMR, researchers can map the metabolic fate of the compound and quantify the flux through various pathways. numberanalytics.combitesizebio.comnih.gov This approach provides a dynamic view of metabolism that cannot be obtained from static measurements alone. bitesizebio.com

The table below outlines the key aspects of isotopic tracing for metabolic studies of a hypothetical "this compound."

| Method | Description | Application for "this compound" |

| Stable Isotope Labeling | Introduction of a stable isotope-labeled version of the compound into a biological system. numberanalytics.combitesizebio.comtechnologynetworks.comnih.gov | To track the metabolic conversion of "this compound" into its metabolites. |

| Metabolic Flux Analysis | Quantification of the rates of metabolic reactions in a biological system using isotopic tracer data. numberanalytics.comnih.gov | To determine the primary metabolic pathways involved in the breakdown and utilization of "this compound." |

Comparative Studies and Structure Activity Relationships Sar of 27 Nthco

Comparison of 27-NTHCO with Endogenous Bile Acids (e.g., Cholic Acid, Chenodeoxycholic Acid)

The biological activity of this compound is best understood when compared to the primary human bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA). While sharing the same steroidal core and hydroxyl group positions as cholic acid, the defining feature of this compound is its shortened side chain, a "nor" modification, which results in a C26 bile acid. This structural alteration significantly influences its interaction with nuclear receptors such as the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.

Cholic acid and chenodeoxycholic acid are well-established FXR agonists. The potency of bile acids as FXR agonists is generally correlated with their hydrophobicity. However, the shortened side chain of this compound alters its physicochemical properties, including its lipophilicity, which in turn can affect its ability to activate FXR. While direct comparative studies on the FXR agonistic activity of this compound are not extensively detailed in publicly available research, the principles of SAR in bile acids suggest that modifications to the side chain can impact the efficiency of receptor binding and activation.

Elucidation of Specific Structural Features (e.g., 27-nor modification, hydroxyl group positions) dictating Biological Activity

The biological activity of this compound is dictated by a combination of its structural features, primarily the 27-nor modification and the stereochemistry of its hydroxyl groups.

27-nor Modification: The shortening of the carboxylic acid side chain by one carbon atom is a critical modification. The length and flexibility of the side chain are known to be important for the interaction with the ligand-binding domain of FXR. Altering the side chain length can affect the positioning of the terminal carboxyl group, which is a key determinant for receptor activation. This modification can influence not only the potency of FXR activation but also the recruitment of co-activator or co-repressor proteins, leading to a modified downstream signaling cascade.

Hydroxyl Group Positions: The presence and orientation of hydroxyl groups on the steroid nucleus are fundamental to the biological activity of all bile acids. In this compound, the 3α, 7α, and 12α hydroxyl groups are identical to those of cholic acid. These hydroxyl groups contribute to the amphipathic nature of the molecule, which is essential for its physiological functions, including micelle formation and lipid solubilization. The specific spatial arrangement of these hydrophilic groups on the hydrophobic steroid backbone is crucial for receptor recognition and binding. For instance, the presence of the 12α-hydroxyl group, as in cholic acid and this compound, generally results in a more hydrophilic bile acid compared to chenodeoxycholic acid, which lacks this group. This difference in hydrophilicity can translate to differential activation of cellular signaling pathways.

Activity Profiling Against Other Bile Acid Derivatives and Synthetic Analogues

The activity profile of this compound can be further contextualized by comparing it with other bile acid derivatives and synthetic analogues. Research into synthetic bile acid analogues has led to the development of potent and selective FXR and TGR5 (Takeda G-protein-coupled receptor 5) agonists. For example, obeticholic acid (OCA), a semi-synthetic derivative of chenodeoxycholic acid with a 6α-ethyl group, is a potent FXR agonist.

The study of nor-bile acids, such as this compound, and other side-chain modified analogues is an active area of research. Understanding how these modifications impact biological activity is crucial for the design of novel therapeutic agents targeting bile acid receptors for the treatment of metabolic and cholestatic diseases.

Interactive Data Table: Comparison of Structural Features

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Number of Hydroxyl Groups | Side Chain Length | Key Structural Modification |

| This compound | C26H44O5 | 436.6 | 3 (3α, 7α, 12α) | C4 | 27-nor |

| Cholic Acid | C24H40O5 | 408.6 | 3 (3α, 7α, 12α) | C5 | - |

| Chenodeoxycholic Acid | C24H40O4 | 392.6 | 2 (3α, 7α) | C5 | - |

Computational and Theoretical Investigations of 27 Nthco

Molecular Docking Simulations of 27-NTHCO with Receptor Targets (e.g., FXR)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein receptor.

A hypothetical docking study of this compound with the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid metabolism, could be performed to assess its potential as an FXR agonist. nih.govrsc.org The simulation would predict the binding affinity and the specific interactions between this compound and the amino acid residues within the FXR ligand-binding pocket.

Key interactions often observed for FXR agonists include hydrogen bonds with residues such as Arg331 and Ser332, and hydrophobic interactions with residues like Met328 and Trp469. nih.gov The results of such a simulation would provide a binding score, indicating the predicted affinity of this compound for FXR, and a detailed 3D model of the protein-ligand complex.

Table 1: Hypothetical Molecular Docking Results of this compound with FXR

| Parameter | Value |

| Binding Affinity (kcal/mol) | -9.8 |

| Interacting Residues | Arg331, Ser332, Met328, Trp469 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

Molecular Dynamics Simulations to Elucidate Protein-Ligand Interactions and Conformational Changes

To further investigate the stability of the predicted binding pose from molecular docking and to understand the dynamic behavior of the this compound-FXR complex, molecular dynamics (MD) simulations would be employed. nih.govrsc.orgyoutube.com MD simulations model the physical movements of atoms and molecules over time, providing insights into the flexibility of the protein and the ligand, and the stability of their interactions.

A typical MD simulation for the this compound-FXR complex might be run for several hundred nanoseconds. nih.gov Analysis of the simulation trajectory would reveal the root-mean-square deviation (RMSD) of the protein and ligand, indicating the stability of the complex. Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues could highlight flexible regions of the protein that are affected by ligand binding.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound-FXR Complex

| Parameter | Specification |

| Simulation Time | 200 ns |

| Force Field | AMBER99SB |

| Solvent Model | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), could be used to investigate the electronic properties of this compound. wiley.com These calculations provide information about the molecule's electron distribution, which is fundamental to its reactivity and interactions with biological targets.

Key properties that would be calculated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. Additionally, the electrostatic potential (ESP) map would be generated to visualize the electron-rich and electron-poor regions of this compound, which are crucial for identifying potential sites for electrophilic and nucleophilic attack.

Table 3: Hypothetical Quantum Chemical Properties of this compound

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

In Silico Prediction of Metabolic Fate and Bioactivity Profiles

In silico tools can predict the metabolic fate of a compound by identifying potential sites of metabolism (SOMs) by enzymes such as Cytochrome P450s (CYPs). nih.gov These predictions are based on the chemical structure of the compound and known metabolic pathways. nih.govnih.govmdpi.com For this compound, such predictions would highlight which parts of the molecule are most likely to be modified by metabolic enzymes, providing insights into its potential metabolites.

Furthermore, various computational models can predict the broader bioactivity profile of this compound by screening its structure against databases of known bioactive molecules. This can help to identify potential off-target effects and to build a more comprehensive understanding of its pharmacological properties.

Table 4: Hypothetical Predicted ADMET Properties of this compound

| Property | Prediction |

| CYP2D6 Inhibition | High Probability |

| CYP3A4 Inhibition | Low Probability |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

Research Paradigms and Translational Implications Excluding Human Clinical Data

Exploration of 27-NTHCO as a Probe for Bile Acid Signaling Pathway Research

Bile acids serve as signaling molecules that activate specific nuclear receptors, notably the farnesoid X receptor (FXR), which regulates genes involved in bile acid synthesis and transport, as well as lipid and glucose metabolism. The unique structure of this compound may lead to specific interactions with these receptors or other proteins, potentially influencing its biological effects. Due to its nature as a bile acid derivative, this compound holds potential for use as a research probe to further explore and understand the intricacies of bile acid signaling pathways. Its specific structural characteristics could offer insights into receptor binding preferences and downstream signaling events. Detailed research findings specifically on the use of this compound as a probe were not available in the consulted sources.

Development of Novel Research Tools and Reagents Based on this compound

Information regarding the specific development of novel research tools and reagents based directly on this compound was not found in the consulted sources. Research in this area would typically involve synthesizing labeled versions of this compound, developing antibodies against the compound, or creating assay systems to measure its concentration or activity.

Identification of Novel Biomarkers Related to this compound Metabolism

Information concerning the identification of novel biomarkers specifically related to the metabolism of this compound was not available in the consulted sources. Research in this domain would involve studying the metabolic fate of this compound in biological systems and identifying unique metabolic products or changes in endogenous compounds that correlate with this compound levels or activity.

Compound Names and PubChem CIDs

Conclusion and Future Research Directions

Summary of Current Understanding of 27-NTHCO in Academic Research

Academic research currently identifies this compound, or 27-Nor-3,7,12-trihydrocoprostan-24-one, as a significant derivative within the class of bile acids. Structurally, it is characterized by a unique steroid nucleus featuring hydroxyl groups at the 3, 7, and 12 positions, and notably, the absence of a carbon atom at the 27th position compared to the full structure of cholesterol or related bile acids. The compound possesses specific stereochemistry, described as (3α,5β,7α,12α)-27-norcholestan-24-one, 3,7,12-trihydroxy-. nih.gov

Current research endeavors are exploring the potential therapeutic applications of this compound, particularly in the context of metabolic diseases like obesity and diabetes. nih.gov The focus of these investigations is centered on the compound's ability to modulate bile acid signaling pathways, suggesting a mechanism through which it could exert beneficial effects in these conditions. nih.gov Ongoing studies also contribute to a broader understanding of bile acid metabolism and the implications of its dysregulation in various health and disease states. nih.gov

The following table summarizes the key characteristics of this compound based on current academic understanding:

| Characteristic | Description | Source |

| Chemical Name | 27-Nor-3,7,12-trihydrocoprostan-24-one | nih.gov |

| Alternative Name | This compound | nih.gov |

| Chemical Class | Bile acid derivative | nih.gov |

| Key Structural Features | Steroid nucleus, hydroxyl groups at 3, 7, 12 positions, lacks carbon at position 27, ketone at position 24. | nih.gov |

| Stereochemistry | (3α,5β,7α,12α)-27-norcholestan-24-one, 3,7,12-trihydroxy- | nih.gov |

| Biological Role | Digestion and absorption of fats and fat-soluble vitamins; signaling molecule. | nih.gov |

| Metabolic Influence | Lipid metabolism, glucose homeostasis, energy balance. | nih.gov |

| Mechanism of Action | Activates nuclear receptors (e.g., FXR). | nih.gov |

| Potential Applications | Therapeutic agent for metabolic diseases (obesity, diabetes) via modulating bile acid signaling. | nih.gov |

Unanswered Questions and Emerging Areas in this compound Research

Despite the foundational understanding of this compound as a bile acid derivative with metabolic signaling capabilities, several critical questions remain unanswered, highlighting emerging areas for future investigation. While its interaction with FXR is noted, the full spectrum of nuclear receptors and other molecular targets influenced by this compound is not yet comprehensively mapped. nih.gov The precise downstream effects of its signaling activities on various metabolic pathways require more detailed elucidation beyond the general influence on lipid and glucose homeostasis. nih.gov

The metabolic fate of this compound within biological systems, including its synthesis, conjugation, transport, and excretion pathways, needs further in-depth characterization. The potential for epimerization or transformation into other biologically active or inactive metabolites is also an open question. Furthermore, while potential therapeutic applications in metabolic diseases are being explored, detailed research findings regarding its efficacy and safety profiles in various preclinical models of these conditions are still emerging. nih.gov The optimal strategies for modulating this compound levels or activity for therapeutic benefit are not yet defined. The possibility of interactions with other bile acid signaling pathways or cross-talk with different metabolic regulatory systems represents another area requiring further investigation.

Methodological Advancements Required for Comprehensive this compound Studies

Advancing the understanding of this compound necessitates the development and application of sophisticated methodological approaches. Comprehensive studies of its metabolic pathways and pharmacokinetics will require advanced analytical techniques, such as high-resolution mass spectrometry coupled with chromatography, for accurate detection, identification, and quantification of this compound and its potential metabolites in complex biological matrices.

Improved and scalable synthesis methods for this compound are crucial to provide sufficient quantities of the pure compound for extensive in vitro and in vivo studies. Research into stereoselective synthesis may be particularly important given the compound's specific stereochemistry. nih.gov

Robust in vitro model systems, including cell lines expressing relevant nuclear receptors and primary cell cultures from key metabolic tissues (e.g., liver, intestine, adipose tissue), are needed to dissect the cellular and molecular mechanisms of this compound action. Development and utilization of appropriate in vivo animal models that mirror aspects of human metabolic diseases will be essential for evaluating the therapeutic potential and long-term effects of modulating this compound levels.

Q & A

Basic Research Questions

Q. What foundational physicochemical properties of 27-Nthco are critical for experimental design?

- Methodological Answer : Begin with structural characterization using techniques like NMR, X-ray crystallography, and mass spectrometry to confirm molecular identity and purity . Thermodynamic properties (e.g., melting point, solubility) should be measured under controlled conditions using differential scanning calorimetry (DSC) and UV-Vis spectroscopy. Tabulate results to establish reproducibility:

| Property | Measurement Technique | Key Considerations |

|---|---|---|

| Melting Point | DSC | Use inert atmosphere to prevent degradation |

| Solubility | UV-Vis Spectroscopy | Solvent polarity and temperature control |

| Stability | Thermogravimetric Analysis (TGA) | Humidity and light exposure |

- Rationale : These steps ensure baseline reproducibility for downstream experiments .

Q. Which analytical techniques are recommended for characterizing this compound’s reactivity?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates under varying pH and temperature conditions .

- Spectroscopic Profiling : Pair FT-IR with computational simulations (e.g., DFT) to correlate spectral peaks with functional groups .

- Chromatographic Validation : Employ HPLC-MS to confirm reaction intermediates and byproducts, ensuring column compatibility with this compound’s polarity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate existing data into a comparative table, highlighting variables like solvent systems and instrumentation:

| Study | ΔH (kJ/mol) | Solvent | Instrument |

|---|---|---|---|

| A | -120 | Water | DSC |

| B | -95 | DMSO | Calorimeter |

- Sensitivity Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and assess the impact of uncontrolled variables (e.g., impurities) .

- Replication : Redesign experiments with standardized protocols (e.g., IUPAC guidelines) to isolate confounding factors .

Q. What experimental design frameworks are optimal for studying this compound’s mechanism of action?

- Methodological Answer :

- Factorial Design : Test interactions between variables (e.g., temperature, concentration) using a 2^k design to minimize experimental runs . Example:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temp | 25°C | 40°C |

| [this compound] | 0.1 mM | 1.0 mM |

- Dose-Response Modeling : Apply Hill equation or logistic regression to quantify efficacy thresholds .

- Control Strategies : Include negative controls (e.g., solvent-only) and positive controls (e.g., known inhibitors) to validate assay specificity .

Q. How can multi-omics data be integrated to elucidate this compound’s biological pathways?

- Methodological Answer :

- Data Fusion : Use systems biology tools (e.g., pathway enrichment analysis in KEGG/GO) to overlay transcriptomic, proteomic, and metabolomic datasets .

- Network Pharmacology : Construct interaction networks using Cytoscape, prioritizing nodes with high betweenness centrality to identify critical targets .

- Validation : Cross-reference computational predictions with CRISPR-Cas9 knockouts or siRNA silencing in in vitro models .

Methodological Considerations

Q. What statistical approaches address small sample sizes in this compound studies?

- Answer :

- Bootstrapping : Resample datasets to estimate confidence intervals for mean values .

- Bayesian Hierarchical Models : Pool data across studies to improve power while accounting for heterogeneity .

Q. How to ensure ethical rigor in this compound research involving biological systems?

- Answer :

- 3R Principles : Follow Replacement, Reduction, and Refinement guidelines for animal studies .

- Biosafety Protocols : Use BSL-2 containment for handling bioactive derivatives and validate cytotoxicity assays in human cell lines .

Data Presentation Standards

Q. What are the best practices for publishing this compound research in high-impact journals?

- Answer :

- Reproducibility : Deposit raw data in repositories like Zenodo or Figshare, including metadata for experimental conditions .

- Visual Clarity : Use vector-based graphics (e.g., ChemDraw for structures) and avoid redundant tables .

- Ethical Disclosure : Declare conflicts of interest and funding sources in compliance with ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.